3-(4-methoxyphenyl)-5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-methoxyphenyl)-5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes methoxyphenyl, phenylethyl, triazolyl, and oxadiazole moieties
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the key intermediates, such as 4-methoxyphenyl derivatives and triazole compounds. These intermediates are then subjected to various chemical reactions, including nucleophilic substitution, cyclization, and oxidation, to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Cyclization: Cyclization reactions can lead to the formation of additional heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of other complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
4-methoxyphenyl derivatives: These compounds share the methoxyphenyl moiety and may have similar chemical properties and reactivity.
Triazole compounds: Compounds containing the triazole ring structure may exhibit similar biological activities and applications.
Oxadiazole derivatives: Other oxadiazole compounds may have comparable chemical and physical properties, making them useful for similar applications.
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C27H25N5O3S/c1-33-22-13-9-20(10-14-22)26-28-25(35-31-26)18-36-27-30-29-24(17-8-19-6-4-3-5-7-19)32(27)21-11-15-23(34-2)16-12-21/h3-7,9-16H,8,17-18H2,1-2H3 |
InChI Key |
WWFTUCIPWJHNPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)OC)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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